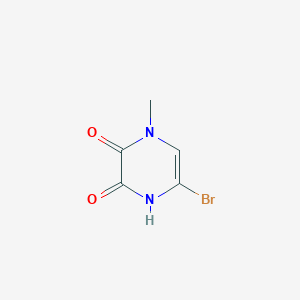
Guanine Hydrochloride Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanine Hydrochloride Hydrate is a compound derived from guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. Guanine is a purine base, and its hydrochloride hydrate form is often used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanine Hydrochloride Hydrate can be synthesized by dissolving guanine in dilute hydrochloric acid and allowing the solution to evaporate, forming needle-shaped crystals . This method is straightforward and commonly used in laboratory settings.
Industrial Production Methods
In industrial settings, guanine and its derivatives, including this compound, are often produced from urea production wastes or by melting ammonium salts with urea . These methods are cost-effective and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Guanine Hydrochloride Hydrate undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form xanthine and uric acid.
Reduction: Reduction reactions can convert guanine to dihydroguanine.
Substitution: Guanine can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products
Oxidation: Xanthine, uric acid.
Reduction: Dihydroguanine.
Substitution: Various substituted guanine derivatives.
Scientific Research Applications
Guanine Hydrochloride Hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Guanine Hydrochloride Hydrate involves its interaction with nucleic acids. Guanine is a key component of DNA and RNA, and its derivatives can influence the structure and function of these molecules. For example, guanine can form hydrogen bonds with cytosine, playing a crucial role in the stability of the DNA double helix .
Properties
Molecular Formula |
C5H8ClN5O2 |
|---|---|
Molecular Weight |
205.60 g/mol |
IUPAC Name |
2-amino-1,7-dihydropurin-6-one;hydrate;hydrochloride |
InChI |
InChI=1S/C5H5N5O.ClH.H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;;/h1H,(H4,6,7,8,9,10,11);1H;1H2 |
InChI Key |
RXLQFFCJFDDUET-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


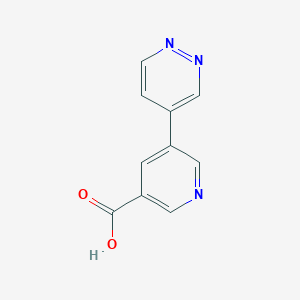



![(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11897457.png)
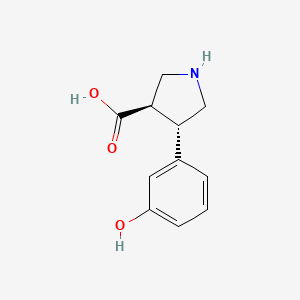

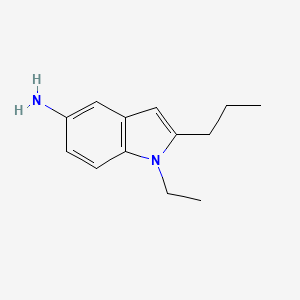
![4-Methoxy-8h-[1,3]dioxolo[4,5-h]chromene](/img/structure/B11897478.png)
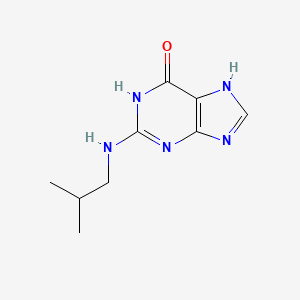
![2-(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B11897490.png)

